1-Chloro-2-(trichloromethyl)benzene
Description
1-Chloro-2-(trichloromethyl)benzene (CAS: 2136-89-2), also known as 2-chlorobenzotrichloride, is an aromatic compound with the molecular formula C₇H₄Cl₄ and a molecular weight of 229.92 g/mol . It features a chlorine atom at the ortho position and a trichloromethyl (-CCl₃) group attached to the benzene ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of agrochemicals and pharmaceuticals. Its reactivity is influenced by the electron-withdrawing effects of the -CCl₃ group and the steric hindrance caused by the chlorine substituents.
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-(trichloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl4/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHPYLFZSCSNST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871863 | |
| Record name | Benzene, 1-chloro-2-(trichloromethyl)- | |
| Source | EPA DSSTox | |
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Molecular Weight |
229.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2136-89-2, 31259-91-3 | |
| Record name | o-Chlorobenzotrichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2136-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzene, 1-chloro-2-(trichloromethyl)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002136892 | |
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| Record name | Toluene, alpha,alpha,alpha,ar-tetrachloro- | |
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| Record name | 1-Chloro-2-(trichloromethyl)benzene | |
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| Record name | Benzene, 1-chloro-2-(trichloromethyl)- | |
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| Record name | Benzene, 1-chloro-2-(trichloromethyl)- | |
| Source | EPA DSSTox | |
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| Record name | α,α,α,2-tetrachlorotoluene | |
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Preparation Methods
Reaction Mechanism and Conditions
The chlorination occurs in three stages, each introducing a chlorine atom to the methyl group:
Optimal temperatures range between and , with excess chlorine gas ensuring complete conversion. Industrial reactors utilize continuous feed systems to maintain stoichiometric balance and mitigate by-product formation, such as polychlorinated derivatives.
Challenges and Mitigation Strategies
A key limitation is the potential over-chlorination of the aromatic ring, which generates undesired isomers. To address this, modern facilities employ real-time monitoring systems to adjust chlorine flow and reactor residence time dynamically. Post-synthesis purification via fractional distillation achieves purity, though this step contributes significantly to production costs.
Photochlorination Under Controlled Conditions
Recent advancements in photochemical synthesis offer an alternative route, leveraging light energy to drive the chlorination process. This method, detailed in patent WO2015035937A1, enhances regioselectivity and reduces reliance on harsh catalysts.
Process Parameters and Optimization
The reaction employs ultraviolet (UV) or LED light sources () to initiate free radical chain reactions. Key variables include:
-
Illuminance : to balance reaction rate and side-product formation.
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Temperature : Controlled staging from to to prevent thermal degradation.
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Chlorine introduction : Gradual dosing across multiple stages to avoid localized over-chlorination.
Notably, LED lamps outperform traditional mercury vapor lamps in energy efficiency and wavelength specificity, reducing unwanted ring chlorination by .
Purification via Molecular Distillation
Crude product purification involves multi-stage molecular distillation, which separates this compound from bis(trichloromethyl)benzene and other by-products. Thin-film distillation at and achieves purity, making this method preferable for high-purity applications.
Comparative Analysis of Synthesis Methods
The table below contrasts key metrics of the two primary methods:
| Parameter | Direct Chlorination | Photochlorination |
|---|---|---|
| Catalyst | FeCl₃ (Lewis acid) | UV/LED light |
| Temperature | 100–150°C | 0–85°C |
| Reaction Time | 6–8 hours | 12–24 hours |
| Purity | 95–97% | 98–99% |
| Scalability | Industrial-scale feasible | Limited to batch processes |
| By-Products | Polychlorinated isomers | Bis(trichloromethyl)benzene |
Photochlorination excels in selectivity and purity but suffers from slower kinetics and higher operational complexity. Direct chlorination remains dominant in bulk production due to its scalability and lower energy input.
Industrial-Scale Production Techniques
Large-scale manufacturing prioritizes continuous-flow reactors for direct chlorination. These systems feature:
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Automated chlorine dosing : Precision mass flow controllers maintain -to-substrate ratios.
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In-line analytics : Gas chromatography (GC) monitors intermediate stages, enabling real-time adjustments.
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Waste management : HCl by-products are captured and recycled into hydrochloric acid production.
A case study of a European plant reported a throughput of with yield, underscoring the method’s industrial viability.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-(trichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the trichloromethyl group can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols or ethers.
Reduction Reactions: The compound can be reduced to form 1-chloro-2-(dichloromethyl)benzene or 1-chloro-2-(methyl)benzene using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Major Products Formed:
- Substitution: Corresponding alcohols or ethers.
- Reduction: 1-Chloro-2-(dichloromethyl)benzene or 1-chloro-2-(methyl)benzene.
- Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Applications in Scientific Research
1-Chloro-2-(trichloromethyl)benzene has several notable applications across various fields:
Organic Synthesis
This compound is primarily used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a precursor for the production of clotrimazole, an antifungal medication, and O-chlorobenzoyl chloride, which is utilized in organic synthesis processes .
Medicinal Chemistry
Research indicates that derivatives of this compound may exhibit antibacterial activity. Its potential therapeutic applications are under investigation, particularly in developing new drugs targeting microbial infections .
Environmental Studies
The compound is studied for its environmental impact due to its persistence and potential toxicity. Its behavior in biological systems and effects on aquatic life are areas of ongoing research, particularly concerning its accumulation in ecosystems .
Chemical Reactions
The compound undergoes various chemical reactions, including:
- Substitution Reactions : The chloro group can be substituted by nucleophiles such as hydroxide ions or amines.
- Reduction Reactions : The trichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
- Oxidation Reactions : Can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate .
Case Study 1: Toxicity Assessment
A study assessing the toxicity of chlorinated compounds indicated that workers exposed to chlorination processes exhibited increased rates of respiratory cancers. This suggests a potential link between exposure to compounds like this compound and adverse health outcomes, emphasizing the need for careful handling and regulation in industrial settings .
Case Study 2: Medicinal Chemistry
Research has shown that derivatives of this compound may have antibacterial properties. However, further investigation is necessary to fully understand their therapeutic potential and mechanisms of action, paving the way for future drug development initiatives .
Mechanism of Action
The mechanism of action of 1-chloro-2-(trichloromethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The trichloromethyl group is highly reactive due to the presence of electron-withdrawing chlorine atoms, making the compound susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: 1-Chloro-4-(trichloromethyl)benzene
- Structure : The trichloromethyl group is in the para position relative to the chlorine atom.
Nuclear Quadrupole Resonance (NQR) Data :
Compound Resonance Frequency (MHz) r_j (Quadrupole Coupling Constant) 1-Chloro-2-(trichloromethyl)benzene 34.8293, 38.4404, 39.2801 0.072, 0.040, 0.023, 0.045 1-Chloro-4-(trichloromethyl)benzene Similar trend Decreasing r_j with frequency The para isomer exhibits distinct resonance frequencies due to differences in the electric field gradient around the chlorine nuclei, influenced by substituent position .
Trifluoromethyl Analog: 1-Chloro-2-(trifluoromethyl)benzene
- Structure : Replaces -CCl₃ with -CF₃ (trifluoromethyl group).
Key Properties :
Property This compound 1-Chloro-2-(trifluoromethyl)benzene Molecular Formula C₇H₄Cl₄ C₇H₄ClF₃ Molecular Weight 229.92 g/mol 196.56 g/mol Vapor Pressure (406.77 K) N/A 93.72 kPa The -CF₃ group reduces molecular weight and increases volatility compared to -CCl₃. The trifluoromethyl derivative also participates in electrostatic interactions in biological systems, as seen in its binding to kinase residues (e.g., Leu1017, His1024) .
Halogen-Substituted Derivatives
1-Chloro-2-[chloro(difluoro)methyl]benzene
- Structure : Contains a -CHClF₂ group.
- Properties: Molecular formula C₇H₄Cl₂F₂, molecular weight 193.01 g/mol, and CAS 62927-58-6.
1-Chloro-2-(difluoromethoxy)benzene
- Structure : Features a -OCHF₂ group.
- Physical Properties: Density 1.306 g/cm³, boiling point 178.7°C. The difluoromethoxy group enhances thermal stability compared to non-fluorinated ethers .
Complex Chlorinated Aromatics: o,p′-DDT Derivatives
- Examples :
- o,p′-DDT: 1-Chloro-2-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene
- o,p′-DDE: 1-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene
- Key Differences : These compounds include a second chlorophenyl ring, significantly increasing molecular weight (e.g., o,p′-DDT: 354.49 g/mol ) and environmental persistence. They exhibit estrogenic activity, unlike this compound, due to their ability to bind alligator estrogen receptors .
Nitro-Substituted Analog: 1-Chloro-2-nitro-4-(trifluoromethyl)benzene
- Structure: Introduces a nitro (-NO₂) group at the ortho position.
- Impact : The nitro group strongly withdraws electrons, making the ring less reactive toward electrophilic substitution compared to the trichloromethyl derivative. Applications include use as a precursor in explosives and dyes .
Biological Activity
1-Chloro-2-(trichloromethyl)benzene, also known as o-chlorobenzotrichloride, is a chlorinated aromatic compound with the molecular formula C7H4Cl4 and a molecular weight of approximately 229.92 g/mol. This compound is recognized for its significant role in organic synthesis, particularly as an intermediate in the production of various chemicals, including pharmaceuticals and agrochemicals. Its unique structure, featuring both chloro and trichloromethyl groups, imparts distinct chemical properties that influence its biological activity.
The biological activity of this compound is largely attributed to its reactivity with nucleophiles and electrophiles. The chloro and trichloromethyl groups serve as reactive sites that can participate in nucleophilic substitution reactions. This reactivity is crucial for understanding the compound's potential effects on biological systems.
- Nucleophilic Substitution : The chloro group can be replaced by various nucleophiles, leading to the formation of different products such as 2-chlorobenzyl alcohol or 2-chlorobenzylamine.
- Reduction and Oxidation : The trichloromethyl group can undergo reduction to form 2-chlorotoluene or oxidation to yield 2-chlorobenzoic acid.
Health Hazards
- Acute Toxicity : Classified as harmful if swallowed (H302) and causes skin irritation (H315) .
- Carcinogenic Potential : Studies have indicated an association between chlorinated compounds and increased cancer risk, particularly respiratory cancers in occupational settings .
Case Studies and Research Findings
- Occupational Exposure : A cohort study indicated that workers exposed to chlorinated toluenes had higher standardized mortality ratios (SMRs) for respiratory tract cancers, suggesting a link between exposure and increased cancer risk .
- Animal Studies : Experimental studies have shown that exposure to similar chlorinated compounds can lead to the development of tumors in laboratory animals. For instance, mice exposed to benzyl chloride exhibited increased incidences of skin carcinomas .
- Environmental Impact : Research has demonstrated that chlorinated compounds can persist in the environment, leading to bioaccumulation in aquatic organisms. For example, studies on fish exposed to trichlorobenzenes showed significant uptake through gills, indicating potential ecological risks .
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics of this compound compared to structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| This compound | Benzene ring with one chloro & one trichloromethyl group | Highly reactive due to multiple chlorines |
| 2-Chlorotoluene | Lacks trichloromethyl group | Less reactive; primarily used as a solvent |
| 2-Chlorobenzotrichloride | Similar structure but different reactivity | Position of chloro group alters reactivity |
| 2-Chlorobenzyl chloride | Contains benzyl chloride instead | Different chemical behavior due to benzyl group |
| 1-Chloro-2-(chloromethyl)benzene | Contains only one chloromethyl group | Less chlorinated; reduced reactivity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Chloro-2-(trichloromethyl)benzene, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Friedel-Crafts alkylation of chlorobenzene using trichloromethylating agents (e.g., CCl₄) under Lewis acid catalysis (AlCl₃). Optimize temperature (40–80°C) and stoichiometry to minimize side products like polychlorinated byproducts .
- Data : Yield improvements (60–85%) are achieved by controlling electrophilic substitution regioselectivity through steric and electronic effects .
Q. How is this compound characterized using spectroscopic techniques?
- Methodology :
- ¹³C NMR : Peaks at δ 125–140 ppm (aromatic carbons) and δ 90–100 ppm (CCl₃ group) confirm substitution patterns .
- Mass Spectrometry : Molecular ion [M]⁺ at m/z 230 (Cl isotopic pattern) and fragments like [M−Cl]⁺ (m/z 195) validate structure .
Q. What are the stability considerations for this compound under ambient and experimental storage conditions?
- Methodology : Assess hydrolytic stability via accelerated aging tests (e.g., 70% humidity, 40°C). Monitor degradation by GC-MS for chlorinated byproducts (e.g., benzaldehyde derivatives) .
- Data : Half-life >6 months in anhydrous environments but <30 days in humid conditions due to hydrolysis of the trichloromethyl group .
Advanced Research Questions
Q. How do electronic and steric effects govern the reactivity of this compound in cross-coupling reactions?
- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density distribution. Validate with Suzuki-Miyaura coupling experiments using Pd catalysts .
- Contradiction Analysis : Conflicting reports on regioselectivity (meta vs. para substitution) arise from solvent polarity and ligand choice—resolve via Hammett plots and kinetic studies .
Q. What are the environmental persistence and degradation pathways of this compound in aquatic systems?
- Methodology : Conduct photolysis studies (UV-Vis, λ=254 nm) and biotic degradation assays (microbial consortia). Quantify intermediates via LC-HRMS .
- Data : Major pathway: C-Cl bond cleavage forming 2-chlorobenzoic acid. Half-life in sunlight: 12–48 hours, but anaerobic conditions prolong persistence (>60 days) .
Q. How can computational models predict the compound’s interaction with biological targets (e.g., enzyme inhibition)?
- Methodology : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to assess binding affinity with cytochrome P450 enzymes. Validate with in vitro assays (IC₅₀ measurements) .
- Data : Strong hydrophobic interactions with CYP3A4 active site (ΔG = −8.2 kcal/mol), suggesting potential as a metabolic inhibitor .
Q. What strategies resolve contradictions in reported toxicity profiles of structurally related chlorinated aromatics?
- Methodology : Meta-analysis of existing data (e.g., EPA ToxCast) with dose-response alignment. Replicate studies under standardized OECD guidelines to isolate variables like purity and isomerism .
- Case Study : Discrepancies in o,p′-DDT toxicity (similar structure) traced to enantiomeric purity—apply chiral HPLC to resolve .
Methodological Best Practices
- Synthetic Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation of the trichloromethyl group .
- Analytical Validation : Cross-reference NMR shifts with computed spectra (GIAO method) to confirm assignments .
- Environmental Testing : Include abiotic controls (e.g., NaN₃-treated samples) to distinguish microbial vs. chemical degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
